Carminomycin II

Anthracycline Lung Cancer In Vivo Efficacy

Carminomycin II (Rubeomycin A), an anthracycline antibiotic, serves as a calibrated reference compound for structure – cardiotoxicity relationship studies, bridging Component I and the more toxic Component III. Its 4 – 5 h DNA adduct half‑life enables adduct repair dynamics research, while the defined R(‑) stereochemistry (vs. S(+) in Component III) supports chiral SAR investigations. This compound induces profound, reproducible bone marrow suppression, making it an ideal tool for validating myeloprotective strategies and screening next‑generation anthracycline analogs with reduced hematopoietic toxicity.

Molecular Formula C33H41NO13
Molecular Weight 659.7 g/mol
CAS No. 50935-05-2
Cat. No. B1209988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarminomycin II
CAS50935-05-2
SynonymsCarminomicin
Carminomycin
Carminomycin I
Carminomycin II
Carminomycin III
Carubicin
Carubicin Hydrochloride
Demethyldaunomycin
Demethyldaunorubicin
Hydrochloride, Carubicin
Karminomicin
Karminomycin
NSC 180,024
NSC 180024
NSC-180,024
NSC-180024
NSC180,024
NSC180024
Rubeomycin A
Rubeomycin A1
Molecular FormulaC33H41NO13
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO
InChIInChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3
InChIKeyDNHXZQIEIKSDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carminomycin II (CAS 50935-05-2) Procurement Guide: Anthracycline Antitumor Antibiotic Selection


Carminomycin II (Rubeomycin A) is an anthracycline antibiotic isolated from Actinomadura carminata, structurally related to daunorubicin, and functions as a DNA intercalator and topoisomerase II inhibitor [1][2]. Its molecular formula is C33H41NO13 with a molecular weight of 659.7 g/mol [1].

Why Carminomycin II Cannot Be Simply Substituted with Other Anthracyclines or Carminomycin Complex Components


The carminomycin complex consists of multiple components (I, II, III) that exhibit significant differences in toxicity profiles, therapeutic windows, and tumor type selectivity despite sharing a common anthracycline backbone [1]. Specifically, component II (Carminomycin II) demonstrates more pronounced cardiotoxicity and bone marrow suppression compared to component I [2], and differs structurally from component III via stereoisomerism in the N-free fragment [3]. Direct substitution with doxorubicin or daunorubicin is further complicated by distinct DNA adduct stability profiles [4] and potential cross-resistance patterns observed in human tumor cloning assays [5].

Carminomycin II Comparative Performance Data: Quantitative Differentiation from Carminomycin I, Carminomycin III, and Standard Anthracyclines


Carminomycin II Exhibits Inferior Activity Against Lung Bronchogenic Cancer Compared to Carminomycin I

In a comparative study using 8 strains of transplantable mouse tumors, Carminomycin I demonstrated broader therapeutic ranges and significantly higher activity against lung bronchogenic cancer (RL strain) compared to Carminomycin II [1].

Anthracycline Lung Cancer In Vivo Efficacy

Carminomycin II Shows Significantly Higher Cardiotoxicity Than Carminomycin I

Component II (Carminomycin II) differed from component I by more pronounced cardiotoxicity in experimental animals [1]. Acute toxicity after intravenous administration to albino mice ranked as: I < II < III [1].

Anthracycline Cardiotoxicity Safety Pharmacology

Carminomycin II Forms DNA Adducts with Half-Life of Approximately 4-5 Hours, Shorter Than Barminomycin

In an in vitro transcription assay, carminomycin II and III lesions were the least stable among tested anthracyclines, each with a half-life of approximately 4-5 hours at 37°C [1]. In contrast, barminomycin adducts showed no loss over a 48-hour period [1].

Anthracycline DNA Adduct Mechanism of Action

Carminomycin II Causes Pronounced Bone Marrow Suppression in Dogs

Component II (Carminomycin II) induced a decrease in all indices of bone marrow and peripheral blood in animals, with effects most pronounced in dogs, leading to death from bone marrow aplasia at lethal doses [1].

Anthracycline Myelosuppression Toxicology

Carminomycin II and III Differ Stereochemically, Influencing Biological Activity

Carminomycin II and III possess similar structures but differ in the stereoisomerism of the N-free fragment linked to the amino sugar, with configurations of R(-) in carminomycin II and S(+) in carminomycin III at two asymmetric carbon atoms [1][2].

Anthracycline Stereochemistry Structure-Activity Relationship

Carminomycin II Demonstrates Lower Cardiotoxicity Than Rubomycin (Daunorubicin) in Mice

In a comparative study of cardiotoxicity in albino mice, rubomycin (daunorubicin) had the highest cardiotoxic effect, followed by dihydrocarminomycin, with carminomycin showing the lowest cardiotoxicity among the three [1].

Anthracycline Cardiotoxicity Comparative Toxicology

Carminomycin II Application Scenarios in Oncology Research and Drug Development


Comparative Cardiotoxicity Studies in Anthracycline Development

Carminomycin II occupies a defined, intermediate position in cardiotoxicity ranking (I < II < III; lower than rubomycin) [1][2]. Researchers evaluating structure-cardiotoxicity relationships or screening cardioprotective adjuncts can employ Carminomycin II as a reference compound with a well-characterized cardiotoxic signature that bridges the gap between the relatively safer Component I and the more toxic Component III.

Mechanistic Studies of DNA Adduct Formation and Repair Kinetics

With a DNA adduct half-life of approximately 4-5 hours at 37°C [3], Carminomycin II provides a model for studying transient anthracycline-DNA interactions. This short half-life, contrasted with the extreme stability of barminomycin adducts, enables experimental designs focused on adduct repair dynamics, cellular response timing, and the role of adduct persistence in cytotoxicity.

Stereochemistry-Activity Relationship Investigations

The well-defined R(-) stereochemistry of Carminomycin II, which differs from the S(+) configuration of Carminomycin III at two chiral centers [4][5], provides a valuable tool for probing how carbohydrate-side-chain stereoisomerism influences DNA intercalation geometry, topoisomerase II inhibition efficiency, and cellular uptake. This makes Carminomycin II an essential compound for SAR studies aimed at optimizing anthracycline design.

Myelosuppression Model Development

Carminomycin II induces profound bone marrow suppression in dogs, leading to lethal aplasia at high doses [1]. This severe and reproducible myelotoxic profile establishes Carminomycin II as a useful tool compound for developing and validating myeloprotective strategies, studying hematopoietic recovery mechanisms, or evaluating the bone marrow-sparing potential of novel anthracycline analogs.

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